Tris(dibenzylideneacetone)diplatinum(0)

Description

BenchChem offers high-quality Tris(dibenzylideneacetone)diplatinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(dibenzylideneacetone)diplatinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

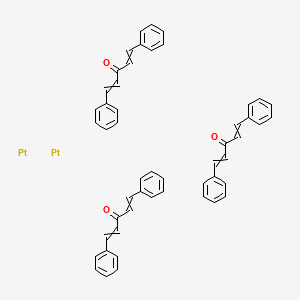

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one;platinum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSNBHPFGNSWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pt2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tris(dibenzylideneacetone)diplatinum(0) CAS 63782-74-1 properties

An In-Depth Technical Guide to Tris(dibenzylideneacetone)diplatinum(0)

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Platinum(0) Precursor

Tris(dibenzylideneacetone)diplatinum(0), denoted as [Pt₂(dba)₃], is an air-stable organometallic complex that serves as a valuable source of soluble, zerovalent platinum. While its palladium counterpart, [Pd₂(dba)₃], is a ubiquitous catalyst in cross-coupling chemistry, the platinum analogue offers a unique reactivity profile for distinct catalytic transformations.[1] The dibenzylideneacetone (dba) ligands, derived from the condensation of acetone and benzaldehyde, are easily displaced, allowing the Pt(0) center to enter catalytic cycles for a variety of synthetic applications, most notably in hydrosilylation reactions.[2] This guide provides a comprehensive overview of the core properties, structure, and applications of [Pt₂(dba)₃], offering field-proven insights for its effective utilization in research and development.

Core Properties and Characteristics

[Pt₂(dba)₃] is typically a yellow to orange or purple-black solid, soluble in common organic solvents like chloroform, benzene, and THF, which facilitates its use in homogeneous catalysis.[3][4] Its stability in air is a significant practical advantage over many other Pt(0) sources, simplifying handling and storage.

| Property | Data | Reference(s) |

| CAS Number | 63782-74-1 | [1] |

| Molecular Formula | C₅₁H₄₂O₃Pt₂ | [5] |

| Molecular Weight | 1093.03 g/mol | |

| Appearance | Yellow to orange or purple-black solid | [3] |

| Oxidation State | Pt(0) | [3] |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and THF. | [3][4] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Air-sensitive in solution. | [6] |

Molecular Structure and Solution Dynamics: A Deeper Look

For a long time, the precise structure of [M₂(dba)₃] complexes was a subject of considerable debate. However, recent high-field NMR spectroscopy and molecular modeling studies have provided a detailed picture of the [Pt₂(dba)₃] structure in solution.[7]

The complex features two platinum atoms bridged by the three dba ligands. These ligands are not passive placeholders; their conformation is integral to the complex's structure. The three dba ligands adopt s-cis,s-trans, s-trans,s-cis, and s-trans,s-trans conformations, orienting themselves uniformly around the central Pt₂ core.[7] The Pt(0) centers are primarily bound to the alkene moieties of the dba ligands.

Caption: Workflow for Pt₂(dba)₃ activation in hydrosilylation.

Potential in Cross-Coupling: An Extrapolation from Palladium Chemistry

While less explored for platinum, the extensive use of [Pd₂(dba)₃] in cross-coupling reactions provides a logical framework for investigating the potential of [Pt₂(dba)₃]. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are cornerstones of modern synthesis, particularly in drug development. [8]These reactions rely on the facile oxidative addition of the Pd(0) catalyst to an aryl halide. Platinum complexes are also capable of oxidative addition and subsequent catalytic steps, though their reactivity thresholds and substrate scope often differ from palladium. Researchers may find that [Pt₂(dba)₃] offers complementary reactivity or selectivity for specific, challenging cross-coupling transformations where palladium catalysts are less effective.

Experimental Protocol: Alkyne Hydrosilylation

The following is a representative, self-validating protocol for the hydrosilylation of a terminal alkyne using [Pt₂(dba)₃]. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To catalyze the addition of triethylsilane to 1-octyne.

Materials:

-

Tris(dibenzylideneacetone)diplatinum(0) [Pt₂(dba)₃] (CAS 63782-74-1)

-

1-Octyne (freshly distilled)

-

Triethylsilane (freshly distilled)

-

Anhydrous toluene (from a solvent purification system or stored over molecular sieves)

-

Schlenk flask and standard inert atmosphere glassware

-

Magnetic stirrer and stir bar

Protocol:

-

System Inerting (Causality: Exclusion of O₂/H₂O): Assemble the Schlenk flask with a stir bar and condenser under a positive pressure of dry argon or nitrogen. Flame-dry the glassware under vacuum and backfill with inert gas three times. This is critical as the active catalytic species are sensitive to oxygen and moisture, which can lead to catalyst deactivation and side reactions.

-

Catalyst Preparation (Causality: Accurate Dosing): In a glovebox or under a positive flow of inert gas, weigh 10.9 mg (0.01 mmol, 0.1 mol%) of [Pt₂(dba)₃] and add it to the Schlenk flask. The use of a stable precursor allows for accurate weighing in a controlled environment.

-

Reagent Addition (Causality: Controlled Stoichiometry): Add 10 mL of anhydrous toluene to the flask to dissolve the catalyst. Via syringe, add 1-octyne (1.10 g, 10.0 mmol, 1.0 equiv). Follow this with the dropwise addition of triethylsilane (1.28 g, 11.0 mmol, 1.1 equiv) over 5 minutes. A slight excess of the silane ensures complete consumption of the limiting alkyne. Dropwise addition helps to control any initial exotherm.

-

Reaction Execution (Causality: Thermal Energy Input): Heat the reaction mixture to 60 °C with vigorous stirring. The elevated temperature facilitates the dynamic transformation of the precatalyst into the active species and increases the rate of the catalytic cycle.

-

Monitoring (Causality: Verifying Completion): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or ¹H NMR. Look for the disappearance of the starting alkyne. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification (Causality: Isolation of Product): Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the vinylsilane product.

Conclusion and Future Outlook

Tris(dibenzylideneacetone)diplatinum(0) is more than just a heavier analogue of its palladium counterpart. It is a stable, versatile, and effective Pt(0) precursor with demonstrated utility in hydrosilylation catalysis, where it operates through a dynamic, multi-species "cocktail" mechanism. [2]While its potential in other areas like cross-coupling remains less explored, the fundamental principles of organometallic chemistry suggest fertile ground for future research. For scientists and developers seeking to access novel reactivity or overcome challenges in catalysis, [Pt₂(dba)₃] represents a valuable and powerful tool worthy of investigation.

References

-

American Elements. Tris(dibenzylideneacetone)diplatinum(0). [Link]

-

PubMed. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. [Link]

-

PubMed. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis. [Link]

-

PubMed. Structure and Dynamic Rearrangements of the Pt2dba3 and Pd2dba3 Complexes in Solution. [Link]

-

Royal Society of Chemistry. Examination of Pt2dba3 as a “cocktail”-type catalytic system for alkene and alkyne hydrosilylation reactions. [Link]

-

Royal Society of Chemistry. A review on platinum(0) nanocatalysts for hydrogen generation from the hydrolysis of ammonia borane. [Link]

-

Medium. Understanding Tris(dibenzylideneacetone)dipalladium: A Catalyst in Organic Chemistry. [Link]

-

Wikipedia. Tris(dibenzylideneacetone)dipalladium(0). [Link]

-

Academia.edu. Mini Review: Tris(dibenzylideneacetone)dipalladium: New Life of the Old Synthon for Pd(0) atom. [Link]

-

The Organic Chemistry Portal. Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]. [Link]

-

How to Publish Research Paper. Chemistry of Platinum and Palladium Metal Complexes in Homogeneous and Heterogeneous Catalysis. [Link]

-

Reddit. Pd(dba)2/Pd2(dba)3?. [Link]

-

Royal Society of Chemistry. Bis- and tris-(dibenzylideneacetone)platinum and the stabilization of zerovalent complexes by an unsaturated ketone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris(dibenzylideneacetone)dipalladium(0) in Modern Catalytic Processes. [Link]

-

PubMed. Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. [Link]

-

ACS Publications. A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. [Link]

-

PubChem. Tris(dibenzylideneacetone)dipalladium. [Link]

-

Royal Society of Chemistry. Palladium(0) Complexes of Diferrocenylmercury Diphosphines: Synthesis, X-ray Structure Analyses, Catalytic Isomerization, and C-Cl Bond Activation. [Link]

- Google Patents. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex.

-

Arab American University. Assessment of the Ratio of Geometric Isomers of Dibenzalacetone Spectroscopically. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Examination of Pt2dba3 as a “cocktail”-type catalytic system for alkene and alkyne hydrosilylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Manufacturer - Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3| UIV Chem [riyngroup.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure and Dynamic Rearrangements of the Pt2dba3 and Pd2dba3 Complexes in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

Technical Guide: The Coordination Dynamics and Structural Integrity of Pt₂(dba)₃

Executive Summary: The Zero-Valent Workhorse

Tris(dibenzylideneacetone)diplatinum(0), denoted as

While

This guide deconstructs the structural anatomy of

Structural Anatomy & Coordination Geometry[2]

The Tris-Bridging Architecture

Unlike simple tetrahedral metal complexes,

-

Stoichiometry: The complex consists of two Pt(0) atoms (

configuration) and three dba ligands.[1] -

Conformation: Recent high-field NMR and DFT studies (Kulikovskaya et al., 2024) have resolved that the dba ligands exist in specific s-cis,s-trans conformations to minimize steric strain while maximizing orbital overlap with the Pt centers.[1]

-

The "30-Electron" Rule: Each Pt(0) center effectively interacts with three olefin bonds (from the bridging dba), approaching a 16-electron configuration per metal center, though the delocalized nature of the bonding makes simple electron counting deceptive.

Pt vs. Pd: The Kinetic Divergence

The critical differentiator for researchers is the activation energy for rearrangement .

-

:

-

:

Visualization: The Dynamic Equilibrium

The following diagram illustrates the structural equilibrium and the "Cocktail" transformation where the complex serves as a reservoir for both molecular and colloidal active species.

Figure 1: The "Cocktail" speciation map. Unlike simple ligand exchange, Pt₂(dba)₃ exists in a dynamic equilibrium between molecular species and catalytically active nanoparticles (Ananikov, 2012/2024).[1]

Practical Handling: A Self-Validating Synthesis Protocol

Commercial batches of

The Protocol: Reductive Complexation

Objective: Synthesize high-purity

Reagents:

-

Potassium Tetrachloroplatinate(II) (

)[1] -

Dibenzylideneacetone (dba) - Recrystallize from EtOH before use.[1]

-

Sodium Acetate (Buffer/Base)[1]

-

Solvent: Ethanol (Degassed)

Step-by-Step Methodology:

-

Ligand Loading: Dissolve dba (3.5 equiv relative to Pt) in hot ethanol (

) under Argon. Why? Excess dba prevents the formation of Pt-black (metallic precipitate) during reduction. -

Metal Addition: Add

(1.0 equiv) dissolved in minimal water to the hot dba solution. -

Buffering: Add saturated aqueous Sodium Acetate (4.0 equiv).

-

The Thermal Soak: Heat the mixture at

for 3–4 hours.-

Visual Check: The solution must transition from orange/red (Pt(II)) to deep purple/black (Pt(0)).[1] If it turns gray/colorless with black precipitate, the synthesis failed (colloidal collapse).

-

-

Workup: Cool to room temperature. Filter the dark precipitate. Wash copiously with water (to remove salts) and cold methanol (to remove excess dba).[1]

-

Drying: Dry under high vacuum for 24 hours.

Quantitative Validation (The "Trust" Pillar)

Do not assume purity based on color. Use

| Feature | Free dba (Impurity) | Bound | Interpretation |

| Olefin Protons | Primary Check: The dramatic upfield shift ( | ||

| Color | Light Yellow | Deep Purple/Black | Secondary Check: Any yellow tint in the filtrate indicates successful removal of excess ligand. |

| Solubility | Soluble in MeOH | Insoluble in MeOH | Purification Logic: Washing with MeOH removes free ligand without dissolving the catalyst. |

Catalytic Applications in Drug Development[3][4]

Hydrosilylation (The Karstedt Alternative)

While Karstedt's catalyst is the industry standard for silicone chemistry,

-

Mechanism: The dba ligands stabilize the Pt(0) center more effectively than divinyltetramethyldisiloxane (dvtms).

-

Benefit: This allows for "on-demand" catalysis where the reaction is triggered by heat (

), preventing premature gelation in encapsulation protocols for drug delivery systems.[1]

The "Cocktail" Effect in C-H Activation

Recent studies by the Ananikov group have revolutionized our understanding of this catalyst. In many C-H activation or Heck-type reactions,

-

Entry: The complex loses dba.

-

Cluster Formation:

sub-nanoclusters form in situ.[1] -

Catalysis: These clusters often perform the oxidative addition of aryl halides.

-

Implication: When screening ligands for Pt-catalysis, "poisoning" experiments (using Hg(0) drops) are required to distinguish between homogeneous and heterogeneous pathways.

Ligand Exchange Workflow

To generate a defined catalyst (e.g., for enantioselective synthesis):

-

Critical Note: Unlike Pd, this reaction is not instantaneous at room temperature for bulky phosphines.[1] It requires heating to

to overcome the 19.9 kcal/mol barrier.[1]

References

-

Kulikovskaya, N. S., et al. (2024).[1] Structure and Dynamic Rearrangements of the

and -

Ananikov, V. P., et al. (2012).[1][3]

as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis. Organometallics, 31(6), 2302–2312.[1] [Link] -

Moseley, K., & Maitlis, P. M. (1974).[1] Dibenzylideneacetone-platinum(0) complexes. Journal of the Chemical Society, Dalton Transactions, (2), 169-175. [Link][1]

-

Fairlamb, I. J. S. (2008).[1][3][4]

-Acidic alkene ligand effects in Pd-catalysed cross-coupling processes. Organic & Biomolecular Chemistry, 6, 3645-3656.[1] [Link]

Sources

- 1. Pt2(dba)3 | C51H42O3Pt2 | CID 10931176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure and Dynamic Rearrangements of the Pt2dba3 and Pd2dba3 Complexes in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Pt2(dba)3 as a precursor for platinum nanoparticles

Advanced Precursor Guide: for High-Purity Platinum Nanoparticles

Executive Summary: The Case for

In the precision engineering of platinum nanoparticles (PtNPs), the choice of precursor dictates the surface fate of the material. While hexachloroplatinic acid (

Tris(dibenzylideneacetone)diplatinum(0) , or

Comparison of Precursors

| Feature | ||

| Oxidation State | Pt(IV) | Pt(0) |

| Byproducts | Hydrogenated dba (organic, soluble) | |

| Surface Purity | High | Pristine / "Naked" surface |

| Reducing Agent | Strong ( | Mild ( |

| Primary Utility | Bulk catalysis, Electrochemistry | Precision biomedical, Surface science |

Molecular Architecture & Mechanism

The synthesis relies on the Chaudret Method , an organometallic approach where the zero-valent precursor is decomposed in the presence of a stabilizer (polymer or ligand) under a hydrogen atmosphere.

The Decomposition Mechanism

Unlike salt reduction, which requires electron transfer from a reducing agent, the

-

Dissolution:

dissolves in an organic solvent (THF or Toluene). -

Displacement/Hydrogenation: Under

pressure, the alkene double bonds of the dba ligand are hydrogenated. The ligand loses its affinity for the Pt(0) center and dissociates. -

Nucleation: The resulting "naked" Pt(0) atoms are insoluble and thermodynamically unstable, leading to rapid nucleation.

-

Stabilization: The added stabilizer (e.g., PVP, amines, phosphines) coordinates to the growing cluster, arresting growth at a specific size (typically 1–3 nm).

Visualization: The Reaction Pathway

Caption: Mechanistic pathway of

Experimental Protocol: PVP-Stabilized PtNPs

Objective: Synthesis of monodisperse (~2 nm) PtNPs using

Reagents & Equipment[1]

-

Precursor:

(Store at -20°C, handle in glovebox). -

Stabilizer: PVP (MW ~40,000).

-

Solvent: Tetrahydrofuran (THF), anhydrous and degassed.

-

Gas:

(High purity) and Argon. -

Vessel: Fischer-Porter bottle or heavy-walled pressure Schlenk tube.

Step-by-Step Workflow

Phase 1: Preparation (Inert Atmosphere)

-

Degas Solvents: Freeze-pump-thaw the THF (3 cycles) to remove dissolved oxygen.

-

Load Vessel: In a glovebox, charge the Fischer-Porter bottle with:

- (100 mg, 0.09 mmol).

-

PVP (Quantity depends on target size; typically 1-3 equivalents per Pt atom).

-

Magnetic stir bar.[1]

-

Solvation: Cannula transfer 20 mL of degassed THF into the bottle. The solution will turn a deep purple/black color.

Phase 2: Reaction (Hydrogenolysis)

-

Pressurization: Connect the bottle to the

line. Purge the headspace carefully (3x vacuum/H2 cycles). -

Reaction: Pressurize to 3 bar (45 psi) with

. -

Stirring: Stir vigorously at room temperature.

-

Observation: Over 1-12 hours, the solution will change from purple (molecular complex) to black (colloidal nanoparticles).

-

-

Completion: Reaction is complete when the supernatant is clear (if particles settle) or the solution is a homogeneous black ink.

Phase 3: Purification (Crucial for Bio-Apps)

-

Precipitation: Add degassed pentane or diethyl ether to precipitate the PVP-coated nanoparticles. The hydrogenated dba byproduct remains soluble in the ether/THF mix.

-

Filtration/Centrifugation: Collect the black solid under argon.

-

Washing: Wash 3x with pentane to fully remove organic byproducts.

-

Redispersion: Dry the powder under vacuum. Redisperse in water, ethanol, or chlorinated solvents depending on the PVP nature.

Workflow Diagram

Caption: Operational workflow for the synthesis of PtNPs using a pressure bottle setup.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized particles must be validated.

| Technique | What to look for | Success Criteria |

| TEM (Transmission Electron Microscopy) | Core size and distribution.[2] | Spherical particles, 1.5–2.5 nm diameter, narrow size distribution ( |

| UV-Vis Spectroscopy | Electronic structure. | Disappearance of discrete |

| Purity. | Absence of alkene proton signals (from bound dba). Presence of broad alkane signals (hydrogenated dba in wash) or clean polymer peaks. | |

| XPS (X-ray Photoelectron Spectroscopy) | Oxidation state. | Dominant Pt(0) doublet ( |

Application in Drug Development

For researchers in drug delivery, the

The "Blank Canvas" Effect

Because the particles are synthesized without strong binding halides, the surface is reactive.

-

Targeting: Weakly bound stabilizers (like amines used in place of PVP) can be easily exchanged for thiolated antibodies or peptides.

-

Drug Loading: The high surface area allows for the coordination of prodrugs via pH-sensitive linkers.

-

Theranostics: The metallic core acts as a CT contrast agent while carrying the therapeutic payload.

Protocol Tip: For drug conjugation, synthesize particles with a labile amine (e.g., hexadecylamine). Post-synthesis, introduce your thiol-terminated drug linker. The thiol will displace the amine almost quantitatively due to the strong Pt-S bond (approx. 40 kcal/mol).

References

-

Chaudret, B. (2003). Organometallic approach to nanoparticles synthesis and self-organization.Comptes Rendus Chimie , 6(8-10), 1011-1019. Link

-

Amiens, C., et al. (2016). Organometallic nanoparticles for catalysis and materials science.Chemical Reviews , 116(5), 2729-2825. Link

-

Ott, L. S., & Finke, R. G. (2007). Transition-metal nanocluster stabilization fundamental studies: The underlying role of anions.Inorganic Chemistry , 46(6), 2068-2082. Link

-

Pelzer, K., et al. (2003). Synthesis and characterization of noble metal nanoparticles.Journal of Molecular Catalysis A: Chemical , 204, 435-442. Link

-

Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.Philosophical Transactions of the Royal Society A , 368(1915), 1333-1383. Link

Stability of Tris(dibenzylideneacetone)dipalladium(0): A Guide from Solid State to Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Tris(dibenzylideneacetone)dipalladium(0), or Pd₂(dba)₃, stands as a pivotal catalyst in modern organic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science synthesis.[1][2] As a source of soluble palladium(0), its efficacy is directly tied to its structural integrity. However, the very characteristics that make Pd₂(dba)₃ a versatile precatalyst—the labile nature of its dibenzylideneacetone (dba) ligands—also render it susceptible to decomposition.[1] This guide provides a comprehensive technical overview of the stability of Pd₂(dba)₃, contrasting its behavior in the solid state (in air) with its dynamics in solution. By understanding the mechanisms of degradation and adopting best practices for its storage, handling, and use, researchers can ensure the reliability and reproducibility of their catalytic processes.

The Solid State: A Deceptive Stability

While often considered relatively stable for a Pd(0) complex, solid Pd₂(dba)₃ is not inert to atmospheric conditions. Its longevity on the shelf is a matter of kinetic persistence rather than thermodynamic invulnerability. The dark-purple or brown crystalline solid can degrade over time, a process accelerated by exposure to air, light, and heat.[3]

Mechanisms of Solid-State Degradation

The primary pathway for the decomposition of solid Pd₂(dba)₃ is oxidation. The electron-rich Pd(0) centers are susceptible to oxidation by atmospheric oxygen. This process can be initiated at the crystal surface and is often visually indicated by a color change from deep purple to brown or black. The presence of impurities or physical defects in the crystalline structure can serve as nucleation sites for this degradation.

The chloroform adduct, Pd₂(dba)₃·CHCl₃, is generally considered to be a more stable crystalline form with a well-defined composition, which often leads to more consistent performance in catalytic reactions.[4] However, even this adduct will degrade if not stored properly.[4]

Best Practices for Storage and Handling

To maximize the shelf-life and preserve the catalytic activity of solid Pd₂(dba)₃, adherence to strict storage protocols is essential.

Table 1: Recommended Storage and Handling Protocols for Solid Pd₂(dba)₃

| Parameter | Protocol | Rationale & Field Insights |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, the primary oxidant. For routine use, flushing the vial with inert gas before and after dispensing is critical. |

| Temperature | Long-term storage at -20°C is recommended.[5] | Reduces the kinetic rate of decomposition. While short-term storage at room temperature is possible, it is not advisable for maintaining high-quality catalyst over extended periods.[5] |

| Light | Store in an amber vial or a container shielded from light.[3] | Protects against photo-induced degradation pathways. |

| Container | Use a well-sealed vial, preferably with a PTFE-lined cap. | Prevents gradual ingress of air and moisture. |

In Solution: A Dynamic and Vulnerable State

The stability of Pd₂(dba)₃ diminishes significantly upon dissolution. The solvent is not merely a medium but an active participant in the catalyst's fate. In solution, the dba ligands are more mobile, and the palladium centers are more accessible for interaction with other species, leading to various decomposition pathways.

The Critical Role of the Solvent

The choice of solvent has a profound impact on the stability of Pd₂(dba)₃.

-

Aprotic, Non-coordinating Solvents (e.g., Toluene, Benzene): Pd₂(dba)₃ exhibits moderate stability in these solvents. The primary decomposition route is through the dissociation of dba ligands, leading to the aggregation of palladium atoms into catalytically inactive palladium black.[6]

-

Aprotic, Coordinating Solvents (e.g., THF, Dioxane, DMF): These solvents can coordinate with the palladium center, facilitating the displacement of dba ligands. While this can be a necessary step in the formation of the active catalytic species, it can also accelerate decomposition if the resulting solvated palladium intermediates are unstable. In solvents like DMF, this decomposition can be notably faster.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While the chloroform adduct is stable as a solid, using chlorinated solvents for reactions can be problematic. Oxidative addition of the solvent to the Pd(0) center can occur, leading to catalyst deactivation. However, in some specific reactions, dichloromethane has been found to be a superior solvent.[7]

Ligand Effects: Stabilization and Complications

In most catalytic applications, Pd₂(dba)₃ is a precatalyst, activated by the addition of other ligands, typically phosphines.

-

Stabilization: Stronger-binding phosphine ligands readily displace the dba ligands to form more stable and well-defined Pd(0)-phosphine complexes.[8][9] This in-situ formation of the active catalyst is a key feature of using Pd₂(dba)₃.

-

A Hidden Instability: The dba ligand itself can be a source of catalyst deactivation. It has been shown that in the presence of aryl iodides, the dba ligand can undergo a palladium-catalyzed bis-arylation.[10][11] This modified ligand can alter the properties of the palladium complex, in some cases leading to catalyst deactivation.[10]

The following diagram illustrates the key equilibria and decomposition pathways for Pd₂(dba)₃ in solution.

Caption: Solution-phase behavior of Pd₂(dba)₃, highlighting activation and decomposition pathways.

Experimental Protocols: Assessing Catalyst Stability

Verifying the quality and monitoring the stability of Pd₂(dba)₃ in solution is crucial for reproducible results. UV-Vis spectroscopy offers a real-time, non-invasive method to observe the complex's behavior.[8][12]

Protocol: UV-Vis Spectroscopic Monitoring of Pd₂(dba)₃ Decomposition

This protocol provides a framework for quantitatively assessing the stability of Pd₂(dba)₃ in a given solvent.

Objective: To monitor the rate of decomposition of Pd₂(dba)₃ in solution by observing the change in its characteristic absorbance spectrum over time.

Materials:

-

Pd₂(dba)₃

-

Anhydrous solvent of choice (e.g., Toluene, THF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes with PTFE stoppers

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Solution Preparation: Inside a glovebox, prepare a stock solution of Pd₂(dba)₃ in the chosen solvent (e.g., 0.1 mg/mL). The solution should have a distinct deep purple color.

-

Initial Measurement (t=0): Transfer the solution to a quartz cuvette and seal it. Immediately record the UV-Vis spectrum, typically from 300 nm to 800 nm. Note the wavelength and absorbance of the main peaks. The metal-to-ligand charge transfer band around 528 nm in THF is a good diagnostic peak.[6]

-

Incubation: Keep the cuvette at a constant temperature (e.g., room temperature or the intended reaction temperature) and protected from light.

-

Time-Course Measurements: At regular intervals (e.g., every 15-30 minutes), record a new UV-Vis spectrum.

-

Data Analysis: Plot the absorbance of the characteristic peak against time. A decrease in absorbance indicates decomposition. The appearance of a broad, sloping baseline, particularly at shorter wavelengths, can be indicative of the formation of palladium nanoparticles (palladium black).

The following workflow diagram visualizes this experimental process.

Caption: Step-by-step workflow for monitoring Pd₂(dba)₃ solution stability via UV-Vis spectroscopy.

Concluding Remarks: A Call for Vigilance

The performance of Pd₂(dba)₃ in a catalytic reaction is a direct reflection of its integrity. While robust in its solid form under proper storage, it becomes a dynamic and sensitive species in solution. Researchers and drug development professionals must exercise vigilance, from the moment a new bottle is opened to the execution of a reaction. By understanding the interplay between the solid-state stability and the complex equilibria in solution, one can move from inconsistent results to robust, reliable, and scalable chemical transformations. The quality of the catalyst is not a given; it is a parameter that must be actively managed.

References

- Title: Real-time analysis of Pd2(dba)

- Title: Tris(dibenzylideneacetone)dipalladium(0)

-

Title: Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia Source: Wikipedia URL: [Link]

-

Title: (A) Typical picture of Pd2dba3 complex decomposition to obtain a Pd/C... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Real-time analysis of Pd2(dba)3 activation by phosphine ligands - UVIC Source: University of Victoria URL: [Link]

-

Title: Pd(dba)2 stability : r/OrganicChemistry - Reddit Source: Reddit URL: [Link]

-

Title: Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) Abrogates Tumor Progression in Hepatocellular Carcinoma and Multiple Myeloma Preclinical Models by Regulating the STAT3 Signaling Pathway - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Understanding Tris(dibenzylideneacetone)dipalladium: A Catalyst in Organic Chemistry Source: Tevadavas URL: [Link]

-

Title: Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Real-Time Analysis of Pd2(dba)3 Activation by Phosphine Ligands - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Equilibrium Study of Pd(dba)2 and P(OPh)3 in the Pd-Catalyzed Allylation of Aniline by Allyl Alcohol | Organometallics Source: ACS Publications URL: [Link]

-

Title: Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) Source: RSC Publishing URL: [Link]

-

Title: Pd Complexes Based on Phosphine-Linked Cyclophosphazenes: Synthesis, Characterization and Application in Suzuki Coupling Reactions - SciSpace Source: SciSpace URL: [Link]

-

Title: Structure and Dynamic Rearrangements of the Pt2dba3 and Pd2dba3 Complexes in Solution - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols - Oak Ridge National Laboratory Source: Oak Ridge National Laboratory URL: [Link]

-

Title: Determination of the Solubility Limit of Tris(dibenzylideneacetone) dipalladium(0) in Tetrahydrofuran/Water Mixtures - Raleigh News & Observer Source: Raleigh News & Observer URL: [Link]

-

Title: An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH 3 - OSTI Source: Office of Scientific and Technical Information URL: [Link]

-

Title: Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Refinery Catalyst Testing Source: Avantium URL: [Link]

-

Title: Can anyone comment on the use of Pd2(dba)3 vs. the use of its chloroform adduct? Source: ResearchGate URL: [Link]

-

Title: Determination of the Solubility Limit of Tris(dibenzylideneacetone) dipalladium(0) in Tetrahydrofuran/Water Mixtures | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Pd2 (dba)3 FOR CROSS- COUPLING REACTIONS - Heraeus Precious Metals Source: Heraeus Precious Metals URL: [Link]

-

Title: Catalyst Testing Tips: Determining Activity in VOC Catalysts Source: Pollution Equipment News URL: [Link]

-

Title: A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis | Organic Process Research & Development Source: ACS Publications URL: [Link]

- Title: EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)

-

Title: Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation - MDPI Source: MDPI URL: [Link]

-

Title: Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation - MDPI Source: MDPI URL: [Link]

-

Title: Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation - MDPI Source: MDPI URL: [Link]

Sources

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding Tris(dibenzylideneacetone)dipalladium: A Catalyst in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. media2.newsobserver.com [media2.newsobserver.com]

- 7. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-time analysis of Pd2(dba)3 activation by phosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Mediated Diboration of 1,3-Dienes: A Guide to Regio- and Stereoselective Synthesis

Application Note: AN-PT-042

Executive Summary

The platinum-catalyzed diboration of 1,3-dienes is a cornerstone transformation in organoboron chemistry, enabling the conversion of simple dienes into complex bis(boronate) intermediates. Unlike uncatalyzed hydroborations, which often suffer from poor regiocontrol, the use of Tris(dibenzylideneacetone)diplatinum(0) (

This guide details the mechanistic underpinnings, critical reaction parameters, and a validated protocol for the

Part 1: Mechanistic Principles

The efficiency of

Key Mechanistic Features:

-

Oxidative Addition: The B–B bond of

adds to -

Selectivity Driver: The 1,4-regioselectivity is governed by the formation of a

-allyl platinum intermediate. The steric bulk of the ligand and the electronic nature of the diene direct the boron insertion to the terminal positions, while the reductive elimination step enforces the cis (Z) geometry of the resulting alkene.

Figure 1: Catalytic cycle of Pt-mediated 1,4-diboration. The

Part 2: Critical Reaction Parameters

The success of this reaction depends heavily on the ligand environment and solvent choice. The

| Parameter | Recommended Condition | Scientific Rationale |

| Catalyst Loading | 1.5 – 3.0 mol% | Sufficient to drive conversion without excessive metal waste. Higher loading (3%) ensures completion for sterically hindered dienes. |

| Ligand | Electron-rich phosphines like Tricyclohexylphosphine ( | |

| Boron Source | Bis(pinacolato)diboron is stable, easy to handle, and the resulting pinacol esters are resistant to hydrolysis during workup. | |

| Solvent | Toluene or DMF | Non-polar solvents like Toluene ( |

| Temperature | Thermal energy is required to displace dba and overcome the activation barrier for insertion. | |

| Atmosphere | Argon/Nitrogen | Strictly Inert. |

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (Z)-1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-ene derivatives.

Materials

-

Catalyst:

(Sigma-Aldrich/Strem, stored at -

Ligand: Tricyclohexylphosphine (

) or Triphenylphosphine ( -

Reagent: Bis(pinacolato)diboron (

).[1] -

Solvent: Toluene (Anhydrous, deoxygenated via sparging or freeze-pump-thaw).

Step-by-Step Procedure

-

Preparation (Glovebox/Schlenk Line):

-

Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under vacuum and backfill with Argon.

-

Note: If using a Glovebox, all solids can be weighed directly into the vial.

-

-

Catalyst Pre-complexation:

-

Add

(27.5 mg, 0.03 mmol, 3 mol%) and -

Add

(279 mg, 1.1 mmol, 1.1 equiv). -

Add Anhydrous Toluene (6 mL).

-

Observation: The solution typically turns from dark purple/black to a lighter orange/yellow upon ligand coordination and oxidative addition of the diboron.

-

-

Substrate Addition:

-

Add the 1,3-diene (1.0 mmol) via syringe. If the diene is volatile (e.g., isoprene), ensure the vessel is sealed immediately.

-

-

Reaction:

-

Seal the vessel (Teflon-lined cap).

-

Heat to

in an oil block for 4–12 hours. -

Monitoring: Check conversion by GC-MS or TLC. The bis-boronate product is usually much less polar than the starting material (if functionalized) or distinct by GC.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Option A (Isolation): Concentrate the solvent in vacuo. The residue is often a solid or viscous oil. Purify via rapid filtration through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) or recrystallization (from pentane/ether) if the product is solid.

-

Caution: Boronates can streak on silica. Use minimal silica.

-

-

Option B (Oxidation to Diol): If the target is the 1,4-diol, dilute with THF (5 mL), cool to

, and slowly add 3M NaOH (2 mL) followed by 30%

-

Workflow Visualization

Figure 2: Operational workflow for batch synthesis.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | "Pt-Black" formation (Catalyst decomposition). | Ligand concentration is too low or |

| Low Conversion | Substrate inhibition or steric bulk. | Increase temperature to |

| Isomer Mixtures | 1,4 vs 1,2 competition. | Verify temperature.[1][2][3] Lower temperatures ( |

| Protodeboronation | Loss of Bpin group during workup. | Avoid acidic conditions. Silica gel is slightly acidic; add 1% |

Part 5: References

-

Ishiyama, T., Yamamoto, M., & Miyaura, N. (1996). Platinum(0)-catalyzed diboration of alka-1,3-dienes with bis(pinacolato)diboron.[4][5] Chemical Communications, (17), 2073-2074.

-

Ishiyama, T., Yamamoto, M., & Miyaura, N. (1997). Platinum(0)-catalyzed diboration of alka-1,3-dienes with bis(pinacolato)diboron.[5] Chemical Communications, (7), 689-690.

-

Kliman, L. T., Mlynarski, S. N., & Morken, J. P. (2009). Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2. Journal of the American Chemical Society, 131(37), 13210–13211.

-

Burks, H. E., Kliman, L. T., & Morken, J. P. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration.[6] Journal of the American Chemical Society, 131(26), 9134–9135.[6]

Sources

- 1. Platinum-Catalyzed Regio- and Stereoselective Diboration of Allenes by 1,8-Diaminonaphthalene-Protected Diboronic Acid (B2(dan)2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platinum(0)-catalysed diboration of alka-1,3-dienes with bis(pinacolato)diboron - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity C-H Activation Using Pt₂(dba)₃

Executive Summary

While Palladium (

Unlike Pd, Pt(0) precursors often require higher activation energies to initiate oxidative addition but form thermodynamically more stable metal-hydride and metal-silyl intermediates. This application note details the handling, ligand engineering, and experimental protocols required to harness

Material Science & Handling

The Precursor Paradox:

Stability and Storage

-

Oxidation Sensitivity: High. Upon exposure to air, the complex oxidizes to inactive Pt(II) oxides or clusters, turning a dull gray/brown.

-

Storage: Store at -20°C under Argon in a glovebox.

-

Solution Stability: In solution (THF, Toluene),

is metastable. Without a stabilizing phosphine or carbene ligand, it will aggregate into catalytically inactive Platinum Black (colloidal Pt(0)) within minutes at room temperature.

Ligand Exchange Logic

Successful C-H activation requires displacing the dba ligands with a target ligand (

-

Critical Factor: Unlike Pd, Pt binds dba more strongly. You often need elevated temperatures (60–80°C) or stronger

-donor ligands (e.g., N-Heterocyclic Carbenes or Phosphites) to fully displace dba and generate the active species.

Application I: Directed C-H Silylation

This is the premier application of

Mechanistic Insight

The reaction does not proceed via the standard Pd(0)/Pd(II) cycle. It involves:

-

Ligand Exchange: Formation of a

species. -

Oxidative Addition (Si-H): Pt(0) inserts into the hydrosilane first (easier than C-H).

-

C-H Activation: The Pt-Silyl complex activates the directing-group-proximal C-H bond.

Experimental Protocol

Target Reaction: Ortho-silylation of aryl imines or pyridines.

| Parameter | Specification |

| Precursor | |

| Ligand | |

| Substrate | Aryl Imine / Pyridine (1.0 equiv) |

| Reagent | |

| Solvent | Toluene (Anhydrous, degassed) |

| Temp/Time | 160°C (Sealed Tube) / 15–20 Hours |

Step-by-Step Procedure:

-

Glovebox Setup: In an

-filled glovebox, weigh-

Note: The cage phosphite is crucial; standard

often fails due to steric bulk or poor electronic matching for the Si-H insertion step.

-

-

Solvation: Add anhydrous Toluene (1.0 mL). The solution should turn from dark purple to a lighter orange/brown, indicating ligand exchange.

-

Substrate Addition: Add the aryl substrate (1.0 mmol) and the hydrosilane (3.0 mmol).

-

Sealing: Seal the tube tightly with a Teflon screw cap. Move out of the glovebox.

-

Reaction: Heat in an oil bath at 160°C .

-

Safety: This temperature is above the boiling point of toluene. A blast shield is mandatory.

-

-

Workup: Cool to RT. Filter through a short plug of Celite to remove Pt black. Concentrate in vacuo. Purify via Kugelrohr distillation or flash chromatography (silica gel).

Visualization: The Silylation Cycle

Caption: Figure 1. The Pt(0)-catalyzed C-H silylation cycle. Note the initial oxidative addition of the silane, distinct from Pd-catalyzed C-H arylation.

Application II: Intramolecular Hydroarylation

is effective for the Hydroarylation of Alkynes (specifically Murai-type or Sames-type cyclizations). This reaction is 100% atom-economical, merging an alkene/alkyne with an arene C-H bond.Mechanistic Distinction

While

Experimental Protocol

Target Reaction: Cyclization of o-alkynyl biaryls to fluorenes.

| Parameter | Specification |

| Precursor | |

| Ligand | |

| Solvent | 1,4-Dioxane |

| Temp | 80–100°C |

| Atmosphere | Argon (Strict) |

Step-by-Step Procedure:

-

Catalyst Prep: In a Schlenk tube, dissolve

(5 mol%) and-

Observation: Color must shift to a clear yellow/orange. If it stays dark/cloudy, the active species has not formed.

-

-

Substrate: Add the alkyne-tethered arene (0.2 M concentration).

-

Reaction: Heat to 100°C. Monitor via GC-MS.

-

Checkpoint: If the reaction stalls, add 1-2 drops of

or mild acid (rarely needed for Pt(0) but common for Pt(II)). For

-

-

Isolation: Evaporate solvent and purify via column chromatography.

Troubleshooting & "The Black Box"

The most common failure mode when using

| Symptom | Diagnosis | Corrective Action |

| Solution turns black/opaque immediately | Ligand concentration too low or binding too weak. | Increase L:Pt ratio to 4:1. Switch to a stronger donor (e.g., PCy3 or NHC). |

| No Reaction (Starting Material recovered) | Catalyst poisoning or dba inhibition. | The dba is not dissociating. Increase Temp by 20°C. |

| Product is reduced (Hydrogenation) | Presence of | Check gas lines. For silylation, ensure exact stoichiometry of silane. |

Decision Tree for Ligand Selection

Caption: Figure 2. Ligand selection logic based on thermal requirements of the specific C-H activation protocol.

References

-

Tanaka, M., et al. (2015). Catalytic Silylation of Unactivated C–H Bonds.[2] Chemical Reviews, 115(9), 3170–3240. Link

-

Pastine, S. J., Youn, S. W., & Sames, D. (2003).[3] Pt-Catalyzed Cyclization of o-Alkynyl Biaryls. Organic Letters, 5(7), 1055–1058. Link

-

Maleczka, R. E., et al. (2003). C-H Activation/Borylation.[4] (Contextual reference for Pt vs Ir selectivity). Link

-

BenchChem Technical Support. (2025). Protocols for Tris(dibenzylideneacetone)dipalladium(0) and analogs.[5] (General handling of dba complexes). Link

Sources

Application Note: Enantioselective Diboration of Terminal Alkenes Using Pt₂(dba)₃ and TADDOL-Phosphonite Ligands

[1]

Executive Summary

The transition-metal-catalyzed diboration of alkenes is a powerful transformation that installs two versatile boron moieties across a carbon-carbon double bond.[1] While Rhodium-based systems have historically dominated this field, they often struggle with regiocontrol on simple terminal alkenes.

This guide details the Platinum-catalyzed enantioselective diboration , a method pioneered by Morken et al., which utilizes

Key Advantages[3]

-

Base-Free Conditions: Unlike Copper-catalyzed borylations, this Pt-cycle requires no alkoxide base, ensuring compatibility with base-sensitive functional groups (e.g., esters, silyl ethers).

-

High Regiocontrol: Exclusively targets the 1,2-addition on terminal alkenes.

-

Versatility: The resulting 1,2-bis(boronate) contains two chemically distinct boron centers (primary vs. secondary), allowing for sequential, selective functionalization.[1][3]

Mechanistic Insight & Catalyst Activation

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed effectively by simply mixing reagents at room temperature; a thermal activation step is required to generate the active species.

The Catalytic Cycle

The resting state of the precatalyst is

Stereo-Determining Step: The migratory insertion of the alkene into the Pt-B bond is the enantioselective step.[4][5][6][7] The chiral pocket of the TADDOL ligand forces the alkene to approach in a specific orientation, directing the platinum to the internal carbon and the boron to the terminal carbon.

Figure 1: The catalytic cycle highlights the critical thermal activation required to generate the active L*-Pt(Bpin)₂ species from the stable dba precursor.

Ligand Selection Guide

The success of this protocol hinges on the TADDOL-derived phosphonite ligands . Unlike bisphosphines, these monodentate ligands possess a unique steric environment derived from tartaric acid.

| Ligand Code | Structure Description | Best Application | Typical Loading |

| (R,R)-L4 | TADDOL-PPh Ar = 3,5-di-isopropylphenyl | Standard. Best for aliphatic terminal alkenes and styrenes. | 6 mol% (with 3 mol% Pt) |

| (R,R)-L3 | TADDOL-PPh Ar = Phenyl | Good starting point, but often lower ee than L4 for aliphatic chains. | 6 mol% |

| QuinoxP* | Bisphosphine | Used in Copper-catalyzed systems; generally ineffective for this Pt protocol. | N/A |

Why (R,R)-L4? The 3,5-di-isopropyl groups create a deep chiral pocket. During the insertion step, this bulk minimizes side reactions (like

Standard Experimental Protocol

Target: Enantioselective diboration of a terminal alkene (e.g., 1-octene or 4-phenyl-1-butene). Scale: 1.0 mmol substrate.

Reagents

-

Platinum Source:

(Tris(dibenzylideneacetone)diplatinum(0)). Note: Ensure the complex is purple/black. Brown oxidized material will fail. -

Ligand: (R,R)-3,5-di-iso-propylphenyl-TADDOL-PPh.[9]

-

Boron Source:

(Bis(pinacolato)diboron). -

Solvent: Toluene (Anhydrous, degassed). THF is a viable alternative.[8]

Step-by-Step Methodology

Phase 1: Catalyst Activation (Critical)

-

Charge: In a nitrogen-filled glovebox or using strict Schlenk technique, add

(13.7 mg, 1.5 mol%) and Ligand (30-36 mg, 3.6 mol%) to a dry pressure vial. -

Add Boron: Add

(280 mg, 1.1 equiv). -

Solvent: Add Toluene (5 mL).

-

Heat: Seal the vial and heat to 80°C for 30 minutes .

-

Observation: The solution should transition from a dark purple/red (characteristic of dba) to a lighter orange/yellow solution. This color change confirms the displacement of dba and formation of the active catalyst.

-

Phase 2: Reaction

-

Cool: Allow the vial to cool to room temperature.

-

Add Substrate: Add the terminal alkene (1.0 mmol) via syringe.

-

Incubate: Stir the reaction at 60°C for 4–12 hours.

-

Note: While some substrates react at RT, 60°C ensures conversion without eroding ee.

-

-

Monitor: Check conversion by GC-MS or TLC. The bis(boronate) product is often much more polar than the starting alkene.

Phase 3: Oxidative Workup (For Analysis/Diol Synthesis)

Since the bis(boronate) is difficult to purify on silica (protodeboronation risk), it is standard to oxidize it directly to the 1,2-diol for isolation.

9. Cool: Cool reaction mixture to 0°C.

10. Add Oxidant: Slowly add 3M NaOH (2 mL) followed by 30%

Scope and Limitations

Substrate Compatibility Table

The following data summarizes expected performance based on Morken's verified examples (e.g., Org. Synth. 2024).[3][9]

| Substrate Class | Example | Yield (Diol) | ee (%) | Notes |

| Aliphatic Alkenes | 1-Octene | 85-92% | 92-96% | Highly robust. |

| Styrenes | Styrene | 80-88% | 90-94% | Electronic effects are minimal. |

| Functionalized | Ester/Silyl Ether | 80-90% | >90% | Base-free conditions preserve esters. |

| Internal Alkenes | trans-4-Octene | <10% | N/A | Limitation: Very low reactivity. |

| Allenes | 1,1-Dimethylallene | 70-80% | >90% | Requires modified conditions (often lower temp). |

Common Pitfalls

-

"The reaction stayed purple."

-

Low Conversion with Internal Alkenes.

-

Protodeboronation.

-

Cause: Silica gel chromatography of the intermediate boronate.

-

Fix: Perform the oxidative workup immediately, or use neutral alumina if the boronate must be isolated.

-

References

-

Original Methodology (Alkenes): Coombs, J. R.; Haeffner, F.; Kliman, L. T.; Morken, J. P. "Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes." Journal of the American Chemical Society, 2013 , 135, 11222–11231. Link

-

Detailed Protocol (Gold Standard): Gao, C.; Lee, P. S.; Morken, J. P. "Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes."[9] Organic Syntheses, 2024 , 101, 229–241.[9] Link

-

Allene Diboration: Pelz, N. F.; Woodward, A. R.; Burks, H. E.; Sieber, J. D.; Morken, J. P. "Palladium-Catalyzed Enantioselective Diboration of Prochiral Allenes." Journal of the American Chemical Society, 2010 , 132, 6908–6910. Link

-

Ligand Review: Kliman, L. T.; Mlynarski, S. N.; Morken, J. P. "Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2." Journal of the American Chemical Society, 2009 , 131, 13210–13211.[8][11] Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope and mechanism of the Pt-catalyzed enantioselective diboration of monosubstituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. A Pd-catalyzed highly selective three-component protocol for trisubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Enantioselective Diboration of Cyclic Dienes. A Modified Ligand with General Utility [organic-chemistry.org]

Application Notes and Protocols for the Preparation of Platinum(0) Colloids from Tris(dibenzylideneacetone)diplatinum(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Organometallic Precursors in Platinum Nanoparticle Synthesis

The synthesis of platinum(0) colloids, or nanoparticles, is a cornerstone of modern materials science and nanomedicine, with applications ranging from catalysis to advanced drug delivery systems.[1][2] While numerous methods exist for the fabrication of these nanomaterials, the choice of the platinum precursor is a critical determinant of the final nanoparticle properties, including size, shape, and surface chemistry.[3][4] This guide focuses on the use of an organometallic precursor, Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃), a compound that offers distinct advantages over traditional inorganic platinum salts like hexachloroplatinic acid (H₂PtCl₆).[3][4]

The primary advantage of employing Pt₂(dba)₃ lies in its zero-valent platinum core, which simplifies the reduction process, often allowing for milder synthesis conditions. This can lead to greater control over nucleation and growth, resulting in nanoparticles with a narrower size distribution.[3] Furthermore, the organic ligands (dibenzylideneacetone) can be readily displaced by a variety of stabilizing agents, offering a versatile platform for surface functionalization, a crucial aspect for biomedical applications.[1][2][5]

This document provides a comprehensive guide to the preparation of platinum(0) colloids from Pt₂(dba)₃, detailing the underlying scientific principles, step-by-step protocols, and essential characterization techniques.

Mechanism of Platinum Colloid Formation from Pt₂(dba)₃

The formation of platinum nanoparticles from Tris(dibenzylideneacetone)diplatinum(0) is predicated on the controlled decomposition of the organometallic complex to release platinum atoms, which then nucleate and grow into nanoparticles. This process can be initiated either thermally or through chemical reduction. The general pathway can be outlined as follows:

-

Decomposition/Reduction: The Pt₂(dba)₃ complex, which features platinum in the zero-valent state, is destabilized, typically by heat or a reducing agent. This leads to the dissociation of the dibenzylideneacetone ligands and the formation of platinum atoms (Pt⁰).

-

Nucleation: The liberated platinum atoms in the solution become supersaturated and begin to aggregate, forming small, unstable nuclei.

-

Growth and Stabilization: These nuclei grow by the addition of more platinum atoms from the solution. To prevent uncontrolled aggregation and precipitation of the bulk metal, a stabilizing agent (or capping agent) is introduced. This agent adsorbs to the surface of the growing nanoparticles, providing steric or electrostatic repulsion that maintains the colloidal dispersion.[5] The choice and concentration of the stabilizing agent are critical parameters for controlling the final size and shape of the nanoparticles.[6]

Experimental Protocols

This section details two primary protocols for the synthesis of platinum(0) colloids from Pt₂(dba)₃: a thermal decomposition method and a chemical reduction method.

Protocol 1: Thermal Decomposition in the Presence of a Stabilizing Polymer

This protocol leverages thermal energy to decompose the Pt₂(dba)₃ precursor in a high-boiling point solvent, with poly(vinylpyrrolidone) (PVP) serving as a common and effective stabilizing agent.[7]

Materials:

-

Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃)

-

Poly(vinylpyrrolidone) (PVP, average MW 40,000)

-

Ethylene glycol (anhydrous)

-

Acetone (ACS grade)

-

Ethanol (absolute)

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with heating mantle

-

Schlenk line or inert gas manifold

-

Centrifuge and centrifuge tubes

Procedure:

-

Inert Atmosphere Setup: Assemble the three-neck flask with a condenser, a gas inlet, and a septum. Purge the entire system with argon or nitrogen for at least 30 minutes to remove oxygen, which can interfere with the reaction.

-

Reagent Preparation: In a separate vial, dissolve 100 mg of PVP in 20 mL of ethylene glycol. Sonicate if necessary to ensure complete dissolution.

-

Reaction Initiation: Under a positive pressure of inert gas, inject the PVP/ethylene glycol solution into the three-neck flask. Begin vigorous stirring and heat the solution to 160 °C.

-

Precursor Injection: In a separate vial, suspend 10 mg of Pt₂(dba)₃ in 5 mL of anhydrous ethylene glycol. Once the PVP solution reaches 160 °C, rapidly inject the Pt₂(dba)₃ suspension into the hot solution.

-

Reaction and Observation: The solution will typically change color from a pale yellow to a dark brown or black, indicating the formation of platinum nanoparticles.[6] Maintain the reaction at 160 °C for 1 hour under continuous stirring and a positive flow of inert gas.

-

Cooling and Purification: After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature under the inert atmosphere.

-

Isolation of Nanoparticles: Transfer the colloidal suspension to centrifuge tubes. Add 40 mL of acetone to precipitate the nanoparticles. Centrifuge at 8000 rpm for 20 minutes.

-

Washing: Carefully decant the supernatant. Resuspend the nanoparticle pellet in 20 mL of ethanol and centrifuge again at 8000 rpm for 20 minutes. Repeat this washing step twice to remove excess PVP and residual solvent.

-

Final Product: After the final wash, discard the supernatant and resuspend the platinum nanoparticle pellet in a desired solvent (e.g., ethanol or deionized water) for storage and characterization.

Diagram of Thermal Decomposition Workflow:

Caption: Mechanism of platinum colloid formation via chemical reduction.

Characterization of Platinum(0) Colloids

Thorough characterization is essential to confirm the successful synthesis of platinum nanoparticles and to determine their physical and chemical properties.

1. UV-Visible (UV-Vis) Spectroscopy:

-

Principle: Platinum nanoparticles exhibit a characteristic surface plasmon resonance (SPR), although for platinum, this is often a broad absorption in the UV region rather than a sharp peak seen for gold or silver. [8]* Expected Results: A successful synthesis will show a broad, featureless absorption spectrum that increases towards shorter wavelengths, often with a shoulder or peak around 215-260 nm. [8]The absence of sharp peaks from the dba ligands of the precursor indicates complete reaction.

2. Transmission Electron Microscopy (TEM):

-

Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution. High-resolution TEM (HRTEM) can reveal the crystalline structure of the nanoparticles. [8]* Expected Results: TEM images should show discrete, roughly spherical nanoparticles. Image analysis software can be used to measure the diameters of a large population of particles to generate a size distribution histogram.

3. X-ray Diffraction (XRD):

-

Principle: XRD is used to determine the crystal structure of the synthesized material.

-

Expected Results: The XRD pattern of the platinum nanoparticles should show characteristic peaks corresponding to the face-centered cubic (fcc) lattice of metallic platinum. The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. [6] Summary of Characterization Data:

| Characterization Technique | Parameter Measured | Typical Results for Pt Colloids from Pt₂(dba)₃ |

| UV-Vis Spectroscopy | Surface Plasmon Resonance | Broad absorption in the UV region, often with a shoulder around 215-260 nm. |

| Transmission Electron Microscopy (TEM) | Size, Shape, Morphology, Size Distribution | Spherical nanoparticles, size typically in the range of 2-10 nm depending on synthesis parameters. |

| High-Resolution TEM (HRTEM) | Crystallinity | Fringes corresponding to the lattice planes of face-centered cubic platinum. |

| X-ray Diffraction (XRD) | Crystal Structure, Crystallite Size | Diffraction peaks corresponding to the fcc structure of platinum. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Provides the size of the nanoparticle including the stabilizing layer in solution. |

Troubleshooting and Expert Insights

-

Broad Size Distribution: A wide range of nanoparticle sizes often results from inconsistent reaction temperatures or slow injection of the precursor. Ensure rapid injection into the hot solution and maintain a stable temperature throughout the reaction.

-

Aggregation and Precipitation: If the final product is a precipitate rather than a stable colloid, this indicates insufficient stabilization. The concentration of the stabilizing agent (e.g., PVP, oleylamine) may need to be increased. Ensure thorough washing to remove any destabilizing byproducts.

-

Incomplete Reaction: If the UV-Vis spectrum still shows sharp peaks characteristic of the Pt₂(dba)₃ precursor, the reaction may not have gone to completion. Consider increasing the reaction time or temperature.

-

Causality of Reagent Choice: The selection of oleylamine in the chemical reduction protocol is deliberate. Its long alkyl chain provides excellent steric stabilization in nonpolar solvents, while the amine headgroup has a strong affinity for the platinum surface, preventing aggregation. Ethylene glycol in the thermal protocol serves as both a high-boiling point solvent and a mild reducing agent, facilitating the controlled decomposition of the precursor.

Conclusion

The use of Tris(dibenzylideneacetone)diplatinum(0) as a precursor offers a versatile and controllable route to high-quality platinum(0) colloids. The milder conditions and ease of ligand exchange make it an attractive alternative to traditional inorganic salts, particularly for applications requiring precise control over nanoparticle properties and surface chemistry. By carefully controlling the reaction parameters as outlined in these protocols, researchers can reliably synthesize platinum nanoparticles tailored for a wide range of applications in catalysis, sensing, and nanomedicine.

References

-

Marsh, A., Z.D. Worley, and W.T. Y. Size Characterization of Colloidal Platinum Nanoparticles by MALDI-TOF Mass Spectrometry. UNT Digital Library. [Link]

-

Yaqoob, A. A., Ahmad, H., Parveen, E., Ahmad, A., Ibrahim, M., Asiri, A. M., ... & Umar, K. (2021). Bacteriogenic Platinum Nanoparticles for Application in Nanomedicine. Frontiers in Nanotechnology, 3, 639899. [Link]

-

A Review on Chemical Synthesis Process of Platinum Nanoparticles. International Journal of Scientific & Engineering Research, Volume 4, Issue 7, July-2013. [Link]

-

Gurunathan, S., Jeyaraj, M., & Kim, J. H. (2019). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. Nanomaterials, 9(12), 1759. [Link]

- US Patent US20200114429A1, Method of making colloidal pl

-

Marsh, A., Worley, Z. D., & Yoder, W. T. (2009). Characterization of Colloidal Platinum Nanoparticles by MALDI-TOF Mass Spectrometry. Analytical Chemistry, 81(17), 7274-7280. [Link]

-

Quinson, J., & Jensen, K. M. Ø. (2020). From platinum atoms in molecules to colloidal nanoparticles: A review on reduction, nucleation and growth mechanisms. Advances in Colloid and Interface Science, 286, 102300. [Link]

-

Siddiqi, K. S., & Husen, A. (2016). Green Synthesis, Characterization and Uses of Palladium/Platinum Nanoparticles. Nanoscale Research Letters, 11(1), 482. [Link]

-

Rana, A., Yadav, K., & Jagdale, P. (2020). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. MDPI. [Link]

-

The synthesis and characterization of platinum nanoparticles: A method of controlling the size and morphology. ResearchGate. [Link]

-

Singh, R., Lillard, J. W., & Singh, S. (2023). Smart Platinum Nanostructures: A Journey from Synthesis to Advanced Theranostic Applications. International Journal of Molecular Sciences, 24(16), 12678. [Link]

-

Siddiqi, K. S., & Husen, A. (2016). Green Synthesis, Characterization and Uses of Palladium/Platinum Nanoparticles. Nanoscale Research Letters, 11, 482. [Link]

-

Coman, N.-A., Berta, L., Nicolae-Maranciuc, A., Nicolescu, A., Babotă, M., Man, A., ... & Tanase, C. (2024). Green synthesis of platinum nanoparticles using aqueous bark extract of Quercus sp. for potential antioxidant and antimicrobial applications. BioResources, 19(4), 8621-8641. [Link]

-

Al-Otaibi, A. M., Al-Enizi, A. M., & El-Sayed, M. A. (2018). Green Fabrication of Supported Platinum Nanoparticles by Supercritical CO2 Deposition. Materials, 11(12), 2588. [Link]

-

Dassenoy, F., Philippot, K., Ould Ely, T., & Chaudret, B. (1998). Platinum nanoparticles stabilized by CO and octanethiol ligands or polymers: FT-IR, NMR, HREM and WAXS studies. New Journal of Chemistry, 22(7), 703-711. [Link]

-

Arora, L., Mohan, C. D., Yang, M. H., Rangappa, S., Deivasigamani, A., Kumar, A. P., ... & Ahn, K. S. (2021). Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) Abrogates Tumor Progression in Hepatocellular Carcinoma and Multiple Myeloma Preclinical Models by Regulating the STAT3 Signaling Pathway. Cancers, 13(11), 2795. [Link]

-

Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(4), 1365-1374. [Link]

-

Arnesano, F., Natile, G., & Losacco, M. (2020). Synthesis and structural characterization of a new dinuclear platinum(III) complex, [Pt2Cl4(NH3)2{μ-HN=C(O)But}2]. IUCrData, 5(5). [Link]

-

Zhang, Y., Gao, H., Li, Y., Liu, Z., Li, H., & Yang, L. (2020). Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF. Materials, 13(21), 4883. [Link]

-

Oxley, J. C., Smith, J. L., & Chen, H. (2002). Decomposition of a Multi‐Peroxidic Compound: Triacetone Triperoxide (TATP). Propellants, Explosives, Pyrotechnics, 27(4), 209-216. [Link]

-

Jasiński, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1421. [Link]

-

Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

Sources

- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apjee-my.weebly.com [apjee-my.weebly.com]

- 4. scribd.com [scribd.com]

- 5. Frontiers | Bacteriogenic Platinum Nanoparticles for Application in Nanomedicine [frontiersin.org]

- 6. d-nb.info [d-nb.info]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing colloidal platinum formation in Pt2(dba)3 reactions

Introduction: The "Black Crash" Phenomenon

Tris(dibenzylideneacetone)diplatinum(0), or Pt₂(dba)₃, is a versatile but thermodynamically metastable source of Pt(0). Unlike robust Pt(II) salts, Pt₂(dba)₃ relies on the labile coordination of the dibenzylideneacetone (dba) alkene moiety to stabilize the zero-valent metal.

The "Black Crash" occurs when the rate of dba dissociation (

The Decomposition Mechanism

Understanding the enemy is the first step to defeating it. The formation of colloidal platinum is not random; it is a competition between ligation and aggregation.

Kinetic Pathway Diagram

Figure 1: The kinetic competition between productive catalyst formation (Green path) and irreversible colloidal decomposition (Red path).

Reagent Integrity: Pre-Reaction Troubleshooting

Before heating a flask, you must validate your Pt source. Using partially decomposed Pt₂(dba)₃ acts as a seed for further aggregation (autocatalytic decomposition).

The Visual Inspection Protocol

| Feature | High Quality Pt₂(dba)₃ | Compromised / Decomposed |

| Crystallinity | Distinct, shiny micro-crystals or needles. | Amorphous, dull powder; "soot-like" texture. |

| Solubility | Dissolves completely in THF/Toluene (Deep Purple/Brown). | Leaves a fine black residue (Pt⁰) that does not dissolve. |

| Color | Deep Purple to Black (but crystalline). | Dull Matte Black or Greyish. |

Corrective Action: If your reagent leaves a black residue upon dissolution in THF, filter the solution through a 0.2 µm PTFE syringe filter under an inert atmosphere before adding it to your reaction vessel. This removes "seed" nuclei that accelerate colloidal growth.

Reaction Optimization: Preventing the Crash

If your reagent is good but the reaction still turns black, the issue is kinetic.

A. The "Reverse Addition" Technique

Standard addition (adding Ligand to Metal) often creates a momentary excess of Metal-to-Ligand, promoting aggregation.

-

Protocol: Dissolve the Ligand (L) in the solvent first. Add the Pt₂(dba)₃ solution dropwise to the Ligand solution.

-

Why: This maintains a high [L]:[Pt] ratio locally, ensuring every naked Pt atom immediately encounters a stabilizing ligand.

B. Solvent & Temperature Compatibility Table

Solvents influence the lability of dba. Coordinating solvents can stabilize intermediates, while non-polar solvents may accelerate precipitation if the ligand is slow.

| Solvent | Risk Level | Recommendation |

| THF | Low | Excellent solubility. The oxygen lone pair provides weak stabilization to transient Pt species. |

| Toluene | Medium | Good for high temp, but poor stabilization of naked Pt. Requires strong ligands (e.g., Phosphines). |

| DCM/CHCl₃ | High | Avoid if possible. Chlorinated solvents can oxidatively add to Pt(0) over time or induce radical decomposition. |

| DMF/DMAc | Medium | High polarity helps solubility but can compete with weak ligands, inhibiting catalysis. |

C. Temperature Ramping

Never add Pt₂(dba)₃ to a pre-heated solution unless the ligand is extremely robust (e.g., Xantphos).

-

Protocol: Mix Pt and Ligand at Room Temperature (RT) and stir for 15–30 minutes before heating. This allows the formation of the thermally stable

complex prior to thermal stress.

Diagnostic: Distinguishing Homogeneous vs. Heterogeneous

Is the black color a reaction killer, or is the colloid actually the catalyst? This is a common debate in hydrosilylation and hydrogenation.

The Mercury (Hg) Drop Test

Warning: While standard, this test produces false positives. Mercury can react with ligand-metal complexes, not just colloids [1]. Use this as one data point, not absolute proof.

Protocol:

-

Run your standard reaction and establish a baseline conversion (e.g., at 1 hour).

-

In a parallel experiment, add a large drop of elemental Mercury (Hg) (~300 equivalents relative to Pt) to the reaction mixture after 5 minutes.